![molecular formula C10H8Br2O2 B8247941 1,1'-(2,5-Dibromo-1,4-phenylene)diethanone](/img/structure/B8247941.png)
1,1'-(2,5-Dibromo-1,4-phenylene)diethanone
Overview
Description
1,1'-(2,5-Dibromo-1,4-phenylene)diethanone is a useful research compound. Its molecular formula is C10H8Br2O2 and its molecular weight is 319.98 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Polymerization
- One-Pot Synthesis : Utilizing ultrasound irradiation, novel 1,1'-(5,5'-(1,4-phenylene)bis(3-aryl-1H-pyrazole-5,1(4H,5H)-diyl))diethanones have been synthesized. This method enhances the efficiency of synthesizing bis acetylated pyrazoles derivatives (Kanagarajan, Ezhilarasi, & Gopalakrishnan, 2011).
- Polymer Development : This compound is used as an initiator in the ring-opening polymerization of ε-caprolactone, leading to the creation of poly(p-phenylene) graft copolymers (Yurteri, Cianga, Değirmenci, & Yagcı, 2004).
Antimicrobial Applications
- Antimicrobial Activity : Certain derivatives have shown promising antibacterial and antifungal activities, effective against a range of bacterial and fungal strains (Kanagarajan, Ezhilarasi, & Gopalakrishnan, 2011).
Material Properties and Characterization
- Thermal and Chemical Analysis : The compound has been used in the characterization of new polymers, examining their thermal behavior and solubility properties, which are crucial for their potential applications in various fields (Fujimoto, Hickner, Cornelius, & Loy, 2005).
- Photoluminescence and Electronic Properties : Research on polymers containing 1,1'-(2,5-Dibromo-1,4-phenylene)diethanone has explored their photoluminescent properties, which can be utilized in electronic applications such as sensors and displays (Liu, Feng, Shi, Zhi, Tong, & Dong, 2012).
Additional Applications
- Crystal Structure Analysis : The compound has been employed in the study of crystal packing and reactivity, aiding in understanding the structural properties and reactivity patterns of various materials (Zakharina, Fukin, Chesnokov, Mamysheva, Chechet, Shaplov, & Abakumov, 2010).
properties
IUPAC Name |
1-(4-acetyl-2,5-dibromophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O2/c1-5(13)7-3-10(12)8(6(2)14)4-9(7)11/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCHGOQCJHVYFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Br)C(=O)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(2,5-Dibromo-1,4-phenylene)bis(ethan-1-one) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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